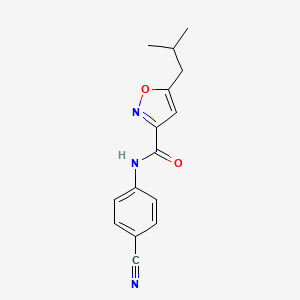
N-(4-cyanophenyl)-5-isobutyl-3-isoxazolecarboxamide
Overview
Description
N-(4-cyanophenyl)-5-isobutyl-3-isoxazolecarboxamide, also known as A-84, is a chemical compound that has potential applications in scientific research. It is a member of the isoxazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-5-isobutyl-3-isoxazolecarboxamide involves its binding to the TRPV1 receptor, which is expressed in sensory neurons and is involved in the detection of noxious stimuli. By binding to this receptor, this compound is able to block the transmission of pain signals to the brain, thereby reducing pain perception. Additionally, this compound has been shown to inhibit the release of glutamate, which can lead to a reduction in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on the TRPV1 receptor and glutamate release, this compound has also been found to have anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. This compound has also been found to have an inhibitory effect on the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-cyanophenyl)-5-isobutyl-3-isoxazolecarboxamide in lab experiments is that it has a high degree of selectivity for the TRPV1 receptor, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have a long half-life, which allows for sustained inhibition of the TRPV1 receptor. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-(4-cyanophenyl)-5-isobutyl-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists, which could have therapeutic applications in the treatment of pain and inflammation. Additionally, further research could explore the potential use of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Finally, research could also focus on the development of new synthesis methods for this compound, which could facilitate its use in a wider range of experiments.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its selective inhibition of the TRPV1 receptor and its anti-inflammatory properties make it a promising candidate for the development of new therapeutics. Further research is needed to fully explore the potential of this compound and to develop more potent and selective TRPV1 antagonists.
Scientific Research Applications
N-(4-cyanophenyl)-5-isobutyl-3-isoxazolecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as an antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. This compound has also been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that is involved in the regulation of neuronal activity.
properties
IUPAC Name |
N-(4-cyanophenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(2)7-13-8-14(18-20-13)15(19)17-12-5-3-11(9-16)4-6-12/h3-6,8,10H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWIIZYQICXXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4729014.png)
![methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4729024.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4729026.png)

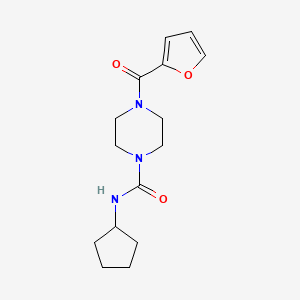
![N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4729065.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4729069.png)
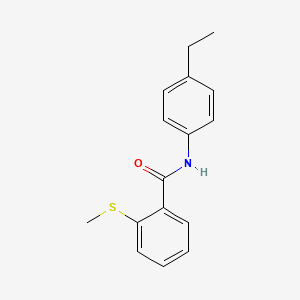
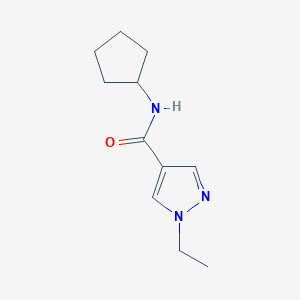
![2-[(1,3-benzoxazol-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4729083.png)

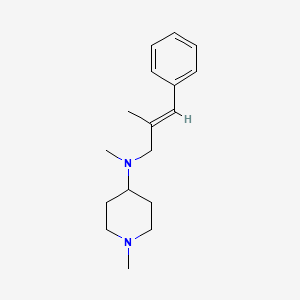
![4-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4729100.png)
![3-chloro-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4729111.png)